molecular formula C20H19N3O3 B2678196 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 1903844-04-1

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No.: B2678196
CAS No.: 1903844-04-1
M. Wt: 349.39
InChI Key: IORKJZAFOBLPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains an indole and a benzo[f][1,4]oxazepin moiety. Indoles are a class of organic compounds that are structurally similar to amino acids like tryptophan, while benzo[f][1,4]oxazepin is a seven-membered heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have been synthesized . The synthesis typically involves the reaction of 2-aminophenols with alkynones .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and oxazepin moieties. For instance, the indole moiety might undergo electrophilic substitution at the C3 position, which is activated due to the aromaticity of the indole ring .

Scientific Research Applications

Receptor Binding Affinity and Antipsychotic Potential

  • A study by Pinna et al. (2002) synthesized derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, demonstrating potent affinity for D(2)-like receptors. This suggests potential antipsychotic applications, as one compound notably reduced hyperactivity induced by amphetamine in rats without inducing catalepsy, a side effect associated with extrapyramidal symptoms in humans (Pinna et al., 2002).

Serotonin-3 (5-HT3) Receptor Antagonism

  • Harada et al. (1995) discovered that N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide and its analogs are potent serotonin-3 (5-HT3) receptor antagonists. This class of compounds, which includes indole derivatives, showed significant potential in inhibiting the von Bezold-Jarisch reflex in rats, indicating their potential as antiemetic agents (Harada et al., 1995).

Antibacterial Activity

  • Palkar et al. (2017) synthesized and evaluated novel analogs of N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide. Among these, certain compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Development of N-Heterocycles

  • Nunewar et al. (2021) reported the acid-controlled tunable selectivity of Rh(III)-catalyzed annulations of N-carboxamide indoles, leading to the formation of tricyclic and tetracyclic N-heterocycles. This process, involving iodonium ylides as carbene precursors, provided novel scaffolds with broad functional group tolerance (Nunewar et al., 2021).

Antiinflammatory Agents

  • Yoshioka et al. (1978) synthesized derivatives and analogues of dibenz[b,e]oxepin-3-acetic acid, evaluating their antiinflammatory effects. This research highlighted the potential therapeutic applications of such compounds in treating inflammation (Yoshioka et al., 1978).

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19-13-26-18-7-2-1-4-14(18)12-23(19)11-10-22-20(25)16-5-3-6-17-15(16)8-9-21-17/h1-9,21H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORKJZAFOBLPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.